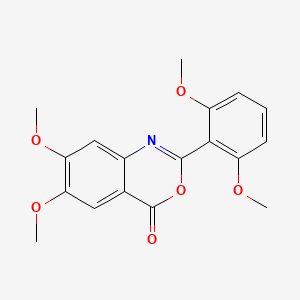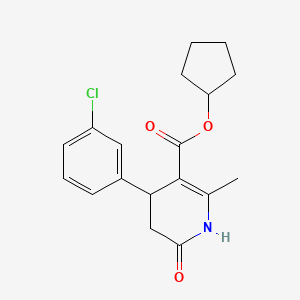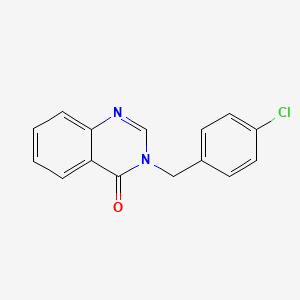![molecular formula C16H15N5O2 B5599779 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5599779.png)
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as APH, and it has been synthesized using various methods. APH has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of APH depends on its application. In anticancer studies, APH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. In antifungal studies, APH has been shown to inhibit the growth of fungal cells by disrupting the integrity of their cell walls. In biochemistry studies, APH has been shown to bind to metal ions, leading to a change in its fluorescent properties. In catalysis studies, APH has been shown to act as a Lewis acid catalyst, promoting organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of APH depend on its application. In anticancer studies, APH has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In antifungal studies, APH has been shown to inhibit the growth of fungal cells, leading to the prevention of fungal infections. In biochemistry studies, APH has been shown to act as a fluorescent probe for the detection of metal ions. In catalysis studies, APH has been shown to promote organic reactions, leading to the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
APH has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. APH is also stable under various conditions, making it suitable for use in a wide range of experiments. However, APH has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. APH is also sensitive to light, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of APH. In medicinal chemistry, further studies are needed to determine the efficacy of APH as an anticancer agent in vivo. In biochemistry, further studies are needed to optimize the use of APH as a fluorescent probe for the detection of metal ions. In materials science, further studies are needed to explore the potential of APH as a building block for the synthesis of metal-organic frameworks. Overall, APH has great potential for use in various fields, and further studies are needed to fully explore its potential.
Synthesemethoden
APH has been synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 3-methoxybenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or column chromatography. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
APH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, APH has been studied for its potential as an anticancer agent. Studies have shown that APH can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. APH has also been studied for its potential as an antifungal agent. In biochemistry, APH has been studied for its potential as a fluorescent probe for the detection of metal ions. APH has also been studied for its potential as a catalyst for organic reactions. In materials science, APH has been studied for its potential as a building block for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-19-14-15(17)20-21(16(14)22)12-7-3-2-4-8-12/h2-10,20H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIHWBBVDEWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)



![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)